molecular formula C7H8N4 B14451507 6-Methyl-7,8-dihydropteridine CAS No. 74072-25-6

6-Methyl-7,8-dihydropteridine

Cat. No.: B14451507
CAS No.: 74072-25-6
M. Wt: 148.17 g/mol
InChI Key: SBYULLCZTOOTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium amalgam is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized pteridine derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Substituted pteridine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-7,8-dihydropteridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.

Comparison with Similar Compounds

    Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.

    Dihydrofolate: A key intermediate in the folate biosynthesis pathway.

    Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.

Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

74072-25-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methyl-7,8-dihydropteridine

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

SBYULLCZTOOTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.